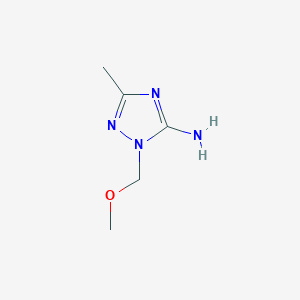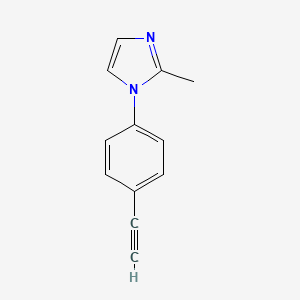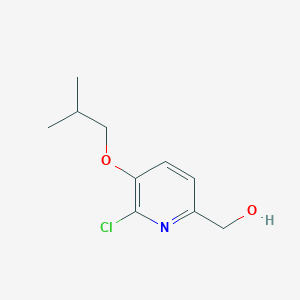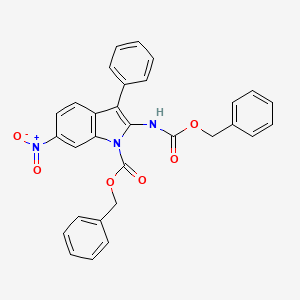
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine (MMM-T) is an organic compound belonging to the triazole family. It is a colorless, crystalline solid with a molecular weight of 194.21 g/mol and a melting point of 128-129 °C. MMM-T is a versatile compound, with a wide range of applications in chemical synthesis and scientific research.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine derivatives have been synthesized and evaluated for antimicrobial activities. Compounds synthesized from various primary amines, including the methoxymethyl derivative, displayed good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Role in Multi-Component Reactions
This compound plays a role in multi-component reactions, such as the synthesis of 1,5-disubstituted 1,2,3-triazoles, demonstrating its versatility in the creation of heterocyclic compounds with potential for various applications (Vo, 2020).
Condensation Reactions
It participates in condensation reactions with other compounds like triethyl orthoformate and carbonyl compounds, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines, which are significant in medicinal chemistry (Kryl'skiĭ et al., 2010).
Structure Elucidation
There is research focusing on the synthesis and structure elucidation of this compound, which is crucial for understanding its chemical properties and potential applications in various fields (Selby & Lepone, 1984).
Biological Activity Studies
Studies on compounds like 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, which bear structural similarities to 1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-amine, reveal insights into their biological activities. These studies are crucial for developing new drugs and understanding their interactions with biological systems (Uma et al., 2017).
Crystal Structure and Theoretical Calculations
Research on 3-methyl-1H-1,2,4-triazole-5-amine, a closely related compound, includes crystal structure analysis and theoretical NMR calculations. This research is vital for comprehending the molecular structure and properties of these triazole derivatives (Almeida et al., 2022).
Synthesis of Derivatives and Their Applications
The synthesis of various derivatives of 1,2,4-triazoles, including those with methoxymethyl groups, has been explored for their potential antibacterial, antielastase, antiurease, and antioxidant activities, demonstrating the broad spectrum of applications of these compounds in medicinal and pharmaceutical research (Sokmen et al., 2013).
Propriétés
IUPAC Name |
2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBNQWMRHFHFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-3-methyl-1h-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)



![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)




